molecular formula C7H9NO3 B1308937 5-Isopropylisoxazole-3-carboxylic acid CAS No. 89776-74-9

5-Isopropylisoxazole-3-carboxylic acid

Cat. No. B1308937
CAS RN: 89776-74-9
M. Wt: 155.15 g/mol
InChI Key: AYWGKTMGWXRLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylisoxazole-3-carboxylic acid is a chemical compound with the empirical formula C7H9NO3 . It has a molecular weight of 155.15 and is commonly used in laboratory settings for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 5-Isopropylisoxazole-3-carboxylic acid consists of a five-membered isoxazole ring with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position . The SMILES string representation of this compound is CC(C)c1cc(no1)C(O)=O .


Physical And Chemical Properties Analysis

5-Isopropylisoxazole-3-carboxylic acid is a solid substance with a melting point range of 69-73 °C . It is white to tan in color .

Scientific Research Applications

5-Isopropylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It appears as a white crystalline powder .

  • Scientific Field: Synthetic Chemistry

    • Isoxazoles, including 5-Isopropylisoxazole-3-carboxylic acid, are important in synthetic chemistry. They are often used as building blocks in the synthesis of more complex molecules .
    • Isoxazoles can be synthesized via different pathways, one of the most common being the (3 + 2) cycloaddition reaction .
    • The synthesis of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .
  • Scientific Field: Drug Discovery

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
    • Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
    • In the field of drug discovery, it is always imperative to develop new eco-friendly synthetic strategies .
  • Scientific Field: Medicinal Chemistry

    • Carboxylic acid moiety is known to be a crucial functionality in many pharmaceutically active compounds .
    • Despite its common use as a key functionality in drugs, its presence in a lead molecule is often associated with poor pharmacokinetic properties and toxicity .
    • To overcome these issues, bioisosteres of carboxylic acid are often used .
  • Scientific Field: Material Science

    • Isoxazole derivatives, including 5-Isopropylisoxazole-3-carboxylic acid, could potentially be used in the development of new materials .
    • These compounds can form complex structures with unique properties, which could be useful in various applications, such as optoelectronics, catalysis, and sensors .
  • Scientific Field: Environmental Science

    • Isoxazole derivatives could potentially be used in environmental remediation .
    • For example, they could be used to synthesize absorbents for the removal of pollutants from water .
  • Scientific Field: Agriculture

    • Some isoxazole derivatives have shown potential as pesticides .
    • They could be used to develop new, more effective pesticides with less environmental impact .
  • Scientific Field: Biochemistry

    • Isoxazole derivatives, including 5-Isopropylisoxazole-3-carboxylic acid, have been found to exhibit various biological activities such as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic .
    • For example, compound 64, 4,5-Diaryl-isoxazole-3-carboxylic acid, inhibits leukotriene biosynthesis and acts as an effective anti-inflammatory agent .
  • Scientific Field: Pharmacology

    • Isoxazole is a five-membered heterocyclic pharmacophore widely used as a crucial moiety in drug discovery research .
    • Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
  • Scientific Field: Molecular Biology

    • Isoxazole derivatives could potentially be used in molecular biology research .
    • They could be used to study the interactions between small molecules and biological macromolecules .
  • Scientific Field: Analytical Chemistry

    • 5-Isopropylisoxazole-3-carboxylic acid could potentially be used as a standard or reference compound in analytical chemistry .
    • It could be used in the development and validation of analytical methods .
  • Scientific Field: Environmental Science

    • Isoxazole derivatives could potentially be used in environmental science .
    • They could be used in the study of environmental pollutants and their effects .

properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-3-5(7(9)10)8-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGKTMGWXRLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424333
Record name 5-Isopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylisoxazole-3-carboxylic acid

CAS RN

89776-74-9
Record name 5-Isopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropylisoxazole-3-carboxylic acid
Reactant of Route 2
5-Isopropylisoxazole-3-carboxylic acid
Reactant of Route 3
5-Isopropylisoxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Isopropylisoxazole-3-carboxylic acid
Reactant of Route 5
5-Isopropylisoxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Isopropylisoxazole-3-carboxylic acid

Citations

For This Compound
1
Citations
A Rietz, H Li, KM Quist, JJ Cherry… - Journal of medicinal …, 2017 - ACS Publications
… To investigate the SAR of the aryl ring, commercially available 5-isopropylisoxazole-3-carboxylic acid (6) was coupled with the appropriate aniline or amino-heterocycle in the presence …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.